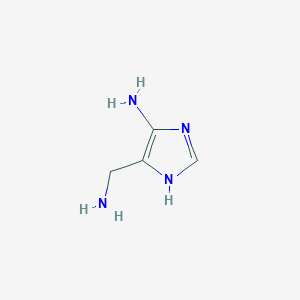

5-(Aminomethyl)-1H-imidazol-4-amine

Description

5-(Aminomethyl)-1H-imidazol-4-amine (C₄H₈N₄) is an imidazole derivative characterized by an aminomethyl group at position 5 and an amine group at position 4 of the imidazole ring. For instance, it is listed in a catalog of heterocyclic compounds with 98% purity, though its CAS number remains unspecified .

Properties

CAS No. |

771580-57-5 |

|---|---|

Molecular Formula |

C4H8N4 |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

5-(aminomethyl)-1H-imidazol-4-amine |

InChI |

InChI=1S/C4H8N4/c5-1-3-4(6)8-2-7-3/h2H,1,5-6H2,(H,7,8) |

InChI Key |

YVJZPFHJIPJTDQ-UHFFFAOYSA-N |

SMILES |

C1=NC(=C(N1)CN)N |

Canonical SMILES |

C1=NC(=C(N1)CN)N |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including 5-(aminomethyl)-1H-imidazol-4-amine. Research has shown that compounds containing the imidazole ring can interact with various cancer-related target proteins. For instance, in silico screening identified substituted imidazoles as promising candidates for renal cell carcinoma (RCC) treatment, demonstrating significant cytotoxicity against cancer cell lines such as A498 and 786-O .

Table 1: Anticancer Activity of Imidazole Derivatives

| Compound | Target Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A498 | 12.81% viability at 30 μM | |

| 5-methoxyphenyl-substituted imidazole | 786-O | 70.99% viability at 30 μM |

Antimicrobial Properties

The imidazole scaffold is also known for its antimicrobial properties. Compounds derived from this compound have been synthesized and tested against various bacterial strains. The results indicate that these compounds exhibit significant antimicrobial activity, making them potential candidates for developing new antibiotics .

Plant Growth Regulators

Research has indicated that imidazole derivatives can act as plant growth regulators. Specifically, this compound has been explored for its ability to enhance plant growth and resistance to pathogens. Studies have shown that it can stimulate root development and increase chlorophyll content in treated plants .

Table 2: Effects of Imidazole Derivatives on Plant Growth

Synthesis of Functional Materials

This compound has been utilized in the synthesis of various functional materials, including polymers and nanocomposites. Its ability to form stable complexes with metal ions has been exploited in the development of catalysts and sensors .

Case Study: Metal Complexes for Catalysis

A recent study demonstrated the synthesis of metal complexes using this compound as a ligand. These complexes showed enhanced catalytic activity in organic reactions, indicating their potential use in industrial applications .

Comparison with Similar Compounds

Substitution Patterns and Molecular Features

The table below compares 5-(Aminomethyl)-1H-imidazol-4-amine with key analogs:

Structural and Functional Differences

- Amino vs. Nitro Groups: The nitro group in 1-Methyl-4-nitro-1H-imidazol-5-amine (C₄H₆N₄O₂) is electron-withdrawing, likely reducing basicity compared to the electron-donating aminomethyl group in the target compound .

- Substitution Position : Imidazol-2-amine derivatives (e.g., 5-(4-phenylphenyl)-1H-imidazol-2-amine ) exhibit amine groups at position 2, which may alter hydrogen-bonding interactions compared to the 4-amine position in the target compound .

- Aromatic vs.

Pharmacological and Chemical Behavior

- Nitroimidazoles: The nitro group in 1-Methyl-4-nitro-1H-imidazol-5-amine may confer antimicrobial activity, a property less likely in the aminomethyl-substituted target compound .

- Fluorinated Derivatives : 1-Allyl-4-(2-fluorophenyl)-2-methyl-1H-imidazol-5-amine demonstrates how fluorination enhances metabolic stability and bioavailability, a feature absent in the target compound .

Preparation Methods

Acid Hydrolysis of Imidazole Derivatives

One of the documented preparation routes involves the acid hydrolysis of imidazole carboxylic acid derivatives. Specifically, derivatives of 5-aminomethyl-1-phenyl-1H-imidazole-4-carboxylic acid can be prepared by hydrolyzing related benzodiazepine carboxylic acid compounds under acidic conditions.

-

- The hydrolysis is typically performed using inorganic acids such as hydrochloric acid (HCl), hydrofluoric acid, hydrobromic acid, or sulfuric acid in aqueous solutions.

- Preferably, diluted hydrochloric acid is used at ambient temperature.

- The compound is dissolved in the acid, optionally in the presence of alcohol, to facilitate hydrolysis.

- The product precipitates and can be isolated by filtration, followed by washing and drying.

- The final product often contains acid molecules as salts, confirmed by titration methods.

-

- Mild reaction conditions (ambient temperature).

- Straightforward isolation of the product.

- Avoids formation of unwanted isomeric impurities common in thermal decarboxylation routes.

Reference Context:

This method is described in the context of synthesizing derivatives related to Midazolam intermediates, where the acid hydrolysis step yields the 5-aminomethyl-imidazole derivative without significant isomer impurities.

Solid-Supported Microwave-Assisted Synthesis

Another efficient approach involves microwave-assisted synthesis using solid natural clay as a support, which enhances reaction rates and yields.

-

- Starting from 2-acetamidoimidazole derivatives, the reaction is performed under microwave irradiation with clay as a solid support.

- This method improves conversion rates while minimizing by-product formation.

- After reaction completion, the product can be isolated by filtration due to its poor solubility in certain solvents like dimethylformamide (DMF).

- The method is scalable, demonstrated up to 100 g batches with yields around 59-60%.

-

- Acid hydrolysis is conducted with 6 M HCl at elevated temperatures (~80 °C) for several hours.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Cooling the reaction mixture allows for product precipitation and isolation.

-

- Efficient and scalable.

- Reduced reaction times due to microwave assistance.

- Environmentally friendly due to solid-supported catalysis.

| Entry | Scale (g) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 10 | 100 | 15–25 | 7.5 | 60.0 | 98.7% purity by HPLC |

| 11 | 200 | 15–30 | 8.5 | 59.3 | 97.7% purity by HPLC |

| 12 | 250 | 15–30 | ~8.5 | ~59 | Scaled-up batch |

- Reference Context:

This method was reported with detailed reaction optimization and scale-up data, showing reproducibility and efficiency in synthesizing 5-(aminomethyl)-1H-imidazol-4-amine or related intermediates.

Summary Table of Preparation Methods

Q & A

Q. What gaps exist in the current understanding of this compound’s biological activity, and how can they be addressed?

- Knowledge Gaps : Limited data on cytotoxicity, enzyme inhibition, or pharmacokinetics .

- Research Directions :

- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.